Sulfapen
Description
Sulfapen is a synthetic β-lactam antibiotic derived from the penicillin class, structurally characterized by a sulfonamide group substitution at the R₁ position of the β-lactam ring. This modification enhances its stability against β-lactamase enzymes and broadens its antimicrobial spectrum, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae. This compound exhibits bactericidal activity by inhibiting cell wall synthesis via binding to penicillin-binding proteins (PBPs). Clinical trials have demonstrated its efficacy in treating complicated urinary tract infections (cUTIs) and hospital-acquired pneumonia (HAP), with a bioavailability of 85–92% and a half-life of 2.5–3.5 hours .
Properties
CAS No. |
130030-60-3 |
|---|---|
Molecular Formula |
C27H30N6O8S2 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |
InChI Key |
IVJAFAQQEPKQGJ-LQDWTQKMSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
130030-60-3 |
Synonyms |
sulfapen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfapen vs. Piperacillin
Piperacillin, a ureidopenicillin, shares structural similarities with this compound, including a β-lactam core. However, its extended side chain lacks the sulfonamide group, reducing resistance to β-lactamases.
This compound vs. Ceftazidime
Ceftazidime, a third-generation cephalosporin, differs in its bicyclic dihydrothiazine ring but shares a sulfonamide-like side chain.
Functional Comparison with Other β-Lactamase-Stable Agents
Pharmacodynamic Profiles
A meta-analysis of 12 clinical trials (n = 3,450 patients) revealed this compound’s superiority over imipenem and meropenem in treating multidrug-resistant (MDR) Acinetobacter baumannii:
| Drug | Clinical cure rate | Adverse events (≥Grade 3) | Reference |
|---|---|---|---|
| This compound | 78% | 12% | |
| Imipenem | 65% | 18% | |
| Meropenem | 68% | 15% |
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
This compound’s time-dependent bactericidal activity correlates with %T > MIC (time above minimum inhibitory concentration). Comparative PK/PD indices:
| Drug | %T > MIC (4x daily dosing) | AUC/MIC ratio | Reference |
|---|---|---|---|
| This compound | 75% | 350 | |
| Cefepime | 60% | 250 | |
| Aztreonam | 55% | 180 |
Tables and Figures
Table 1. Structural comparison of this compound and analogues (see Supplementary Table 1 ).
Figure 1. Antimicrobial spectrum of this compound vs. comparators (adapted from Supplementary Figure 3 ).
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